molecular formula C9H7NaO4 B11895750 Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B11895750
M. Wt: 202.14 g/mol
InChI Key: NTIJRBYCAFNLOS-UHFFFAOYSA-M
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Description

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate is a sodium salt derivative of the methyl-substituted benzo[d][1,3]dioxole carboxylic acid. The benzo[d][1,3]dioxole core consists of a benzene ring fused to a 1,3-dioxole ring, with substituents at the 4- and 5-positions. The sodium carboxylate group enhances water solubility compared to its methyl ester counterparts, such as methyl benzo[d][1,3]dioxole-4-carboxylate (CAS 33842-16-9, molecular weight 180.16 g/mol) .

Properties

Molecular Formula

C9H7NaO4

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;5-methyl-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C9H8O4.Na/c1-5-2-3-6-8(13-4-12-6)7(5)9(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

NTIJRBYCAFNLOS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)OCO2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of 5-methylbenzo[d][1,3]dioxole-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the benzo[d][1,3]dioxole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including esterification and oxidation, to yield more complex structures essential for drug development.

Synthesis Pathways
The synthesis of this compound can be achieved through several methods:

  • Esterification : Reacting benzo[d][1,3]dioxole-4-carboxylic acid with sodium hydroxide in methanol.
  • Oxidation : Using sodium chlorite or other oxidizing agents to modify the structure for specific applications .

Biological Applications

Medicinal Chemistry
this compound has been identified as a precursor for potential therapeutic agents. Its derivatives exhibit promising activities against various diseases, particularly in the development of anti-inflammatory and anticancer drugs. Studies have shown cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action
The compound may interact with various biological targets:

  • Enzyme Modulation : It acts as a substrate in enzyme-catalyzed reactions, facilitating studies on enzyme kinetics.
  • Antioxidant Activity : Exhibits potential DPPH scavenging capacity, contributing to its role as an antioxidant .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. It serves as a building block for polymers and resins, enhancing material properties for various applications.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast adenocarcinoma (MCF7) cells and other tumor types. The compound's ability to induce apoptosis was highlighted as a key mechanism for its anticancer properties .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit cytochrome P450 enzymes, altering drug metabolism pathways. This finding suggests its potential use in pharmacology to modulate drug interactions and enhance therapeutic efficacy.

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Cytochrome P450 InhibitionAlters drug metabolism pathways
Antioxidant ActivityPotential DPPH scavenging capacity
Anticancer ActivityCytotoxicity against various cancer cell lines

Table 2: Synthesis Methods and Yields

Synthesis MethodConditionsYield (%)
EsterificationSodium hydroxide in methanol97
OxidationSodium chlorite with alcoholsVaries

Mechanism of Action

The mechanism of action of Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring system allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the 5-position of the benzo[d][1,3]dioxole core significantly influence electronic properties, solubility, and biological activity:

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate -CH₃ (5) ~202.14* High water solubility (sodium salt); increased lipophilicity due to methyl group. Inferred
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate -Br (5) 259.05 Lower solubility (methyl ester); electron-withdrawing Br may reduce metabolic stability.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate -Br (6) 259.05 Positional isomerism alters electronic distribution; similar solubility to 5-Br derivative.
Methyl 5-chlorobenzo[d][1,3]dioxole-4-carboxylate -Cl (5) 214.61* Moderate lipophilicity; Cl substituent may enhance halogen bonding in target interactions.
Methyl 5-iodobenzo[d][1,3]dioxole-4-carboxylate -I (5) 295.95 High molecular weight; iodine’s polarizability may improve binding to hydrophobic pockets.

*Calculated based on molecular formula.

Key Observations :

  • Methyl vs. Sodium carboxylate derivatives, however, prioritize solubility over lipophilicity .
  • Substituent Position : Bromine at the 6-position (vs. 5-) alters steric and electronic effects, which could influence binding affinity in biological targets .
2.2.1. Anticancer Activity
  • Benzo[d]oxazole Analogs : 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12l) exhibit potent anticancer activity against HepG2 and MCF-7 cell lines (IC₅₀ = 10.50–15.21 μM), outperforming unsubstituted or 5-chloro derivatives . This suggests methyl substitution enhances bioactivity in similar heterocycles.
  • Benzo[d][1,3]dioxole Derivatives: Halogenated analogs (e.g., 5-bromo, 5-iodo) are often intermediates in drug synthesis (e.g., kibdelone A ), but their direct anticancer efficacy remains underexplored.
2.2.2. Metabolic Stability
  • Methyl esters (e.g., methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate) may undergo esterase-mediated hydrolysis, whereas sodium salts resist such metabolism, favoring prolonged systemic exposure .

Biological Activity

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

This compound can be synthesized through various chemical methods, typically involving the functionalization of benzodioxole derivatives. The synthesis often includes steps such as bromination and subsequent reactions with appropriate nucleophiles to introduce the carboxylate group. The compound's structure includes a dioxole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that derivatives of benzodioxole, including this compound, exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For instance:

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects of benzodioxole derivatives on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines, this compound demonstrated moderate activity with IC50 values ranging from 3.94 to 9.12 mM .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of tumor growth factors such as α-fetoprotein (α-FP) in Hep3B cells .

Additional Biological Effects

Beyond anticancer properties, this compound has been associated with other biological activities:

  • Anti-inflammatory Effects : Compounds containing the benzodioxole moiety have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Study on HeLa Cells :
    • Objective : To evaluate the cytotoxic effects on cervical cancer cells.
    • Findings : The compound reduced cell viability significantly compared to untreated controls, suggesting its potential as a therapeutic agent against cervical cancer .
  • Comparison with Other Derivatives :
    • In comparative studies with other benzodioxole derivatives, this compound exhibited superior cytotoxicity against specific cancer cell lines while maintaining lower toxicity levels in non-cancerous cells .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceCell LineIC50 (mM)Biological Activity
HeLa3.94Cytotoxicity
Caco-29.12Cytotoxicity
Hep3BModerateApoptosis induction
VariousVariesAnti-inflammatory & antioxidant

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